molecular formula C10H6ClNO B1311743 4-Quinolinecarbonyl chloride CAS No. 50821-72-2

4-Quinolinecarbonyl chloride

Cat. No.: B1311743
CAS No.: 50821-72-2
M. Wt: 191.61 g/mol
InChI Key: OTENSAQNLUSKHN-UHFFFAOYSA-N
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Description

4-Quinolinecarbonyl chloride is an organic compound with the molecular formula C10H6ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a significant scaffold in medicinal chemistry due to its broad spectrum of biological activities. The addition of a carbonyl chloride group at the 4-position of the quinoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarbonyl chloride typically involves the chlorination of 4-quinolinecarboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 4-quinolinecarboxylic acid is treated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of gaseous by-products. The use of alternative chlorinating agents such as oxalyl chloride (COCl)2 or phosphorus trichloride (PCl3) can also be explored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-Quinolinecarboxylic Acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
4-Quinolinecarbonyl chloride serves as an intermediate in the synthesis of several antimicrobial agents. Its derivatives have shown potential against various bacterial strains, including resistant strains of Staphylococcus aureus. For instance, studies have reported that compounds synthesized from this compound exhibit significant antibacterial activity due to their ability to inhibit bacterial cell wall synthesis.

Anticancer Activity
Research has indicated that derivatives of this compound possess anticancer properties. A notable study demonstrated that certain synthesized compounds led to apoptosis in cancer cell lines, suggesting their potential use in cancer therapy. The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways.

Organic Synthesis

Building Block for Complex Molecules
this compound is widely used as a building block in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex heterocyclic compounds.

Synthesis of Quinoline Derivatives
The compound is instrumental in the synthesis of various quinoline derivatives, which are important in pharmaceuticals and agrochemicals. For example, it can be reacted with amines to produce substituted quinolines that have applications as dyes and pigments.

Case Study 1: Synthesis of Antibacterial Agents

A research team synthesized a series of compounds from this compound and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed MIC (Minimum Inhibitory Concentration) values lower than those of standard antibiotics, highlighting their potential as new antibacterial agents.

Case Study 2: Anticancer Activity Assessment

In another study, researchers investigated the anticancer effects of a novel compound derived from this compound on human breast cancer cells (MCF-7). The compound was found to significantly inhibit cell proliferation and induce apoptosis, demonstrating its potential as a therapeutic agent for breast cancer treatment.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of antimicrobial agentsEffective against resistant bacterial strains
Anticancer activityInduces apoptosis in cancer cell lines
Organic SynthesisBuilding block for complex heterocyclesValuable precursor for various pharmaceutical compounds
Synthesis of dyes and pigmentsProduces substituted quinolines

Mechanism of Action

The mechanism of action of 4-quinolinecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, quinoline derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in medicinal chemistry and industrial applications .

Biological Activity

4-Quinolinecarbonyl chloride, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound serves as a critical intermediate in the synthesis of various quinoline derivatives that exhibit significant therapeutic potential, particularly in the treatment of infectious diseases and cancer.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone with a carbonyl chloride functional group. This structure contributes to its reactivity as an acylating agent, facilitating the formation of covalent bonds with nucleophiles in biological systems. Its electrophilic nature allows it to interact with various molecular targets, including enzymes and receptors, leading to modulation of their activity.

Biological Activities

The biological activities associated with this compound and its derivatives include:

  • Antimicrobial Activity : Quinoline derivatives have demonstrated broad-spectrum antimicrobial properties, making them potential candidates for treating bacterial infections. Studies have shown that they can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Some quinoline derivatives exhibit antiviral effects, particularly against viruses such as HIV and influenza. Their mechanism often involves interference with viral replication processes .
  • Anticancer Effects : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, certain 4-quinolinecarboxamide derivatives have shown potent activity against cancer cell lines, with IC50 values in the low nanomolar range .

Case Studies and Research Findings

  • Antiplasmodial Activity : A study focused on quinoline-4-carboxamide derivatives highlighted their efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this series exhibited moderate potency (EC50 = 120 nM) and were optimized for improved pharmacokinetic profiles, leading to excellent oral efficacy in animal models .
  • Mechanism of Action : The mechanism by which quinoline derivatives exert their antimalarial effects involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite. This novel action mechanism is significant in developing new antimalarial therapies that circumvent existing drug resistance .
  • Synthesis and Evaluation : Recent advancements have been made in synthesizing quinoline derivatives using various methodologies, including microwave-assisted reactions that yield high product purity and efficiency. These synthesized compounds have been evaluated for their biological activities against multiple cancer cell lines, demonstrating selective cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/PathogenIC50/EC50 ValueReference
AntimicrobialThis compoundStaphylococcus aureusNot specified
AntiviralQuinoline derivativesHIVNot specified
AnticancerQuinoline-4-carboxamideVarious cancer cell linesLow nanomolar range
AntimalarialQuinoline-4-carboxamidePlasmodium falciparumEC50 = 120 nM

Properties

IUPAC Name

quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTENSAQNLUSKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433748
Record name 4-QUINOLINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50821-72-2
Record name 4-QUINOLINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-quinolinecarboxylic acid (Aldrich, 0.25 g, 1.4 mmol) in 5 mL of thionyl chloride was warmed to reflux and allowed to stir for 1 hour. The mixture was then cooled to ambient temperature and concentrated under reduced pressure. This material was dissolved in 10 mL toluene and concentrated under reduced pressure (3×) to afford the title compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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